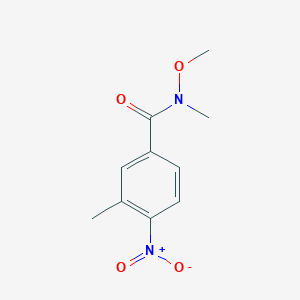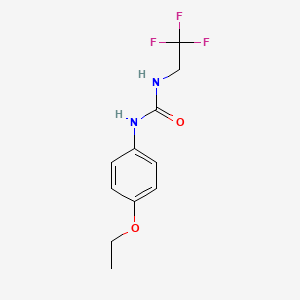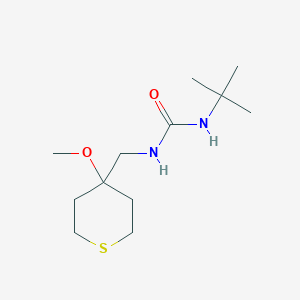
1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea, commonly known as MTU, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MTU belongs to the class of urea derivatives and has been synthesized using various methods.
Scientific Research Applications
Directed Lithiation and Substitution Reactions
Research by Smith et al. (2013) explores the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, which are chemically related to the compound . This study highlights the utility of these compounds in synthetic chemistry, particularly in the selective lithiation and subsequent reaction with electrophiles to produce substituted products. Such processes are fundamental in the synthesis of complex molecules for pharmaceuticals and materials science (Smith, El‐Hiti, & Alshammari, 2013).
Chemical Modifications for Biological Activity
Mishra, Flaig, and Soechtig (1980) investigated the effect of various quinoid and phenolic compounds, including structures related to tert-butyl groups, on soil enzymes and plant growth. This research can offer insights into how modifications of urea compounds might impact their biological activity, potentially relevant in agricultural chemistry for the development of fertilizers and growth regulators (Mishra, Flaig, & Soechtig, 1980).
Cyclodextrin Complexation and Molecular Devices
Lock et al. (2004) explored the complexation of a stilbene derivative with cyclodextrin, involving a tert-butyl group, and the self-assembly of molecular devices. This study underscores the importance of urea derivatives in the formation of supramolecular structures, which have applications ranging from drug delivery systems to the development of nanoscale devices (Lock, May, Clements, Lincoln, & Easton, 2004).
Antiarrhythmic and Hypotensive Activity
Chalina, Chakarova, and Staneva (1998) synthesized new 1,3-disubstituted ureas and evaluated them for antiarrhythmic and hypotensive properties. This indicates the potential medical applications of urea derivatives in the development of therapeutic agents for cardiovascular diseases (Chalina, Chakarova, & Staneva, 1998).
Synthesis and Chemical Properties
Research involving the synthesis and study of chemical properties of urea derivatives, as seen in the works by Snider and Duvall (2005), provides foundational knowledge on the chemical behavior and reactivity of these compounds. Such information is crucial for designing new materials and drugs with specific functions (Snider & Duvall, 2005).
properties
IUPAC Name |
1-tert-butyl-3-[(4-methoxythian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-11(2,3)14-10(15)13-9-12(16-4)5-7-17-8-6-12/h5-9H2,1-4H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIRPVZRWBGZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1(CCSCC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-6-(2-methylphenyl)-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2888953.png)
![5-chloro-2-methanesulfonyl-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2888954.png)
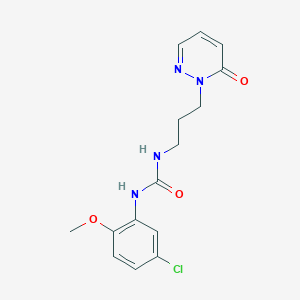
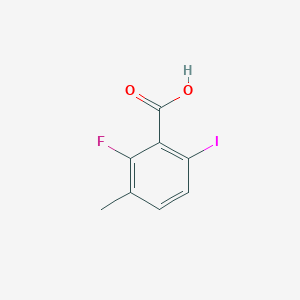

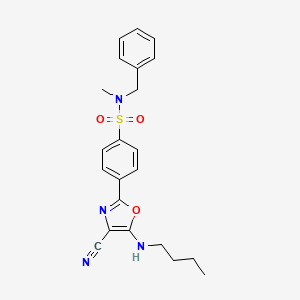
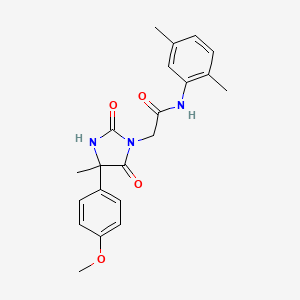
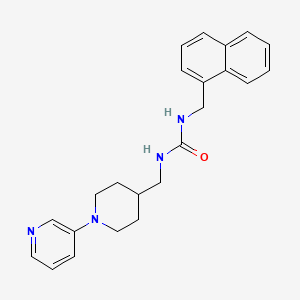
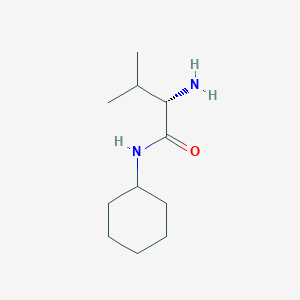
![10-(Piperidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2888969.png)
